N'-Ethyl-N,N-dimethylpropane-1,3-diamine
Description
N'-Ethyl-N,N-dimethylpropane-1,3-diamine is a chemical compound that can be associated with various chemical reactions and has a specific molecular structure. While the provided papers do not directly discuss N'-Ethyl-N,N-dimethylpropane-1,3-diamine, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific reagents under controlled conditions. For instance, the synthesis of N,N'-Bis(5,5-dimethyl-2-phospha-2-thio-1,3-dioxan-2-yl) ethylene diamine is achieved by reacting neopentyl glycol, phosphorus thio-chloride, and 1,2-ethylenediamine . This suggests that the synthesis of N'-Ethyl-N,N-dimethylpropane-1,3-diamine could similarly involve the reaction of a diamine with appropriate reagents to introduce ethyl and methyl groups.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their chemical behavior. For example, the crystal structure of a Schiff base derived from 3,4-dimethoxybenzaldehyde shows that each imino group is coplanar with its adjacent benzene ring . This information can be extrapolated to suggest that the molecular structure of N'-Ethyl-N,N-dimethylpropane-1,3-diamine would also exhibit specific geometric configurations that could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of compounds are influenced by their molecular structure. The base-pairing configurations observed in the complexes involving 9-ethyl-2,6-diaminopurine indicate that the presence of certain functional groups can lead to specific interactions, such as hydrogen bonding . This implies that N'-Ethyl-N,N-dimethylpropane-1,3-diamine could also participate in various chemical reactions, potentially forming complexes with other molecules through hydrogen bonding or other types of interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular composition and structure. The thermal properties of N,N'-Bis(5,5-dimethyl-2-phospha-2-thio-1,3-dioxan-2-yl) ethylene diamine, as analyzed by TG analysis, show good thermal stability and char-forming capability . This suggests that N'-Ethyl-N,N-dimethylpropane-1,3-diamine might also display specific thermal properties that could be relevant for its practical applications. Additionally, the crystal structure and space group information provide insights into the solid-state properties of related compounds .
Scientific Research Applications
Transformation in Plant and Soil
A study explored the behavior of N-(3-dimethylaminopropyl-(1-14C))-thiocarbamic acid-S-ethyl ester hydrochloride in soils and plants, identifying N,N-dimethyl propane-1, 3-diamine as a major metabolite. This compound's formation through hydrolysis suggests its significance in the degradation process of certain chemicals in the environment, highlighting its potential role in environmental chemistry and toxicology (Iwan, Hertel, & Radzuweit, 2009).
Molecular Interactions and Atmospheric Chemistry
Research focusing on atmospheric chemistry has revealed strong hydrogen-bonded molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines and sulfuric acid. Such interactions suggest that compounds structurally related to N'-Ethyl-N,N-dimethylpropane-1,3-diamine could play a crucial role in the formation of new particles in the atmosphere, offering insights into atmospheric processes and potential environmental implications (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Chemical Synthesis and Catalysis
In the field of synthetic chemistry, N'-Ethyl-N,N-dimethylpropane-1,3-diamine and its derivatives have been studied for their roles in catalysis. For instance, nickel(II) complexes involving this diamine have been investigated for the fixation of atmospheric CO2 into organic carbonates, demonstrating the potential of these complexes in green chemistry applications and CO2 sequestration strategies (Muthuramalingam, Velusamy, Rajputa, Alam, & Mayilmurugan, 2023).
Structural Chemistry
The compound and its analogs have been utilized in the synthesis of coordination polymers and complexes, contributing to the understanding of metal-ligand interactions, molecular architecture, and the development of materials with potential applications in catalysis, magnetic materials, and sensors. Studies involving copper(II) and manganese(II) complexes highlight the structural versatility and functional potential of these diamine derivatives in designing novel materials (Hopa & Cokay, 2016).
properties
IUPAC Name |
N-ethyl-N',N'-dimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHCTHQUBIPMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173116 | |
Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
CAS RN |
19475-27-5 | |
Record name | N3-Ethyl-N1,N1-dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19475-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019475275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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